N-Propoxy-2-butanimine
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Overview
Description
N-Propoxy-2-butanimine is an organic compound with the molecular formula C7H15NO. It is characterized by the presence of an imine group (C=N) and a propoxy group (C3H7O) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy-2-butanimine typically involves the reaction of 2-butanal with propylamine under controlled conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the propoxy group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acidic catalysts like p-toluenesulfonic acid can be used to facilitate the reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-Propoxy-2-butanimine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitriles
Reduction: Reduction of the imine group to form secondary amines
Substitution: Nucleophilic substitution reactions where the imine nitrogen can be targeted
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products
Oxidation: Formation of oximes or nitriles
Reduction: Formation of secondary amines
Substitution: Formation of substituted imines or amines
Scientific Research Applications
N-Propoxy-2-butanimine finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-Propoxy-2-butanimine involves its interaction with molecular targets through the imine group. The imine nitrogen can act as a nucleophile, participating in various biochemical pathways. The propoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Butoxy-2-butanimine
- N-Methoxy-2-butanimine
- N-Ethoxy-2-butanimine
Comparison
N-Propoxy-2-butanimine is unique due to the presence of the propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
101154-33-0 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-propoxybutan-2-imine |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-8-7(3)5-2/h4-6H2,1-3H3 |
InChI Key |
ACDWCTCKZFFHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCON=C(C)CC |
Origin of Product |
United States |
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